molecular formula C24H20FNO3 B272150 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B272150
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: HIONJWKKPLCTRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Compound A, is a novel small molecule that has gained attention for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has shown potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has been shown to modulate the activity of certain neurotransmitters and improve cognitive function. In immunology, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has been shown to modulate the immune response and reduce inflammation.

Wirkmechanismus

The mechanism of action of 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In neurons, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A modulates the activity of glutamate and GABA receptors, leading to improved cognitive function. In immune cells, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A modulates the activity of NF-κB and MAPK pathways, leading to reduced inflammation.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A induces apoptosis and inhibits angiogenesis, leading to reduced tumor growth. In neurons, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A improves cognitive function and memory. In immune cells, 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A reduces inflammation and modulates the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential applications in various scientific research fields. However, one limitation is the limited understanding of its mechanism of action, which may hinder its further development.

Zukünftige Richtungen

There are several future directions for the research on 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in other scientific research fields such as cardiovascular disease and metabolic disorders. Additionally, the development of more potent analogs of 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A may lead to improved therapeutic potential.

Synthesemethoden

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzylamine with 4-methylphenylacetic acid, followed by cyclization and oxidation steps. The final product is obtained after purification through various chromatography techniques. The synthesis method of 1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one A has been optimized to yield a high purity and high yield product.

Eigenschaften

Produktname

1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C24H20FNO3

Molekulargewicht

389.4 g/mol

IUPAC-Name

1-[(3-fluorophenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20FNO3/c1-16-9-11-18(12-10-16)22(27)14-24(29)20-7-2-3-8-21(20)26(23(24)28)15-17-5-4-6-19(25)13-17/h2-13,29H,14-15H2,1H3

InChI-Schlüssel

HIONJWKKPLCTRZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.